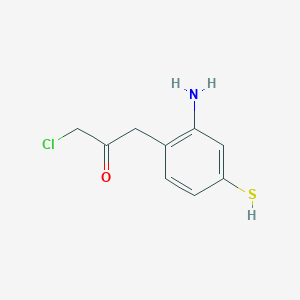![molecular formula C7H2Cl2FN3 B14059011 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine typically involves the reaction of 5-fluorouracil with trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is carried out under reflux conditions for 2 to 24 hours, followed by the removal of the water layer and evaporation of methylbenzene. The resulting solution is then distilled to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure the efficient conversion of starting materials to the final product. The purity of the compound can reach over 98%, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and phenols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium acetate and triphenylphosphine are used in coupling reactions.
Major Products Formed
Substitution Products: 2,4-Diamino-5-fluoropyrimidine derivatives.
Coupling Products: 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Diamino-5-fluoropyrimidine: Another derivative used in medicinal chemistry for the development of kinase inhibitors.
Uniqueness
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H2Cl2FN3 |
|---|---|
Molekulargewicht |
218.01 g/mol |
IUPAC-Name |
2,4-dichloro-5-fluoropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-5-3(10)1-11-2-4(5)12-7(9)13-6/h1-2H |
InChI-Schlüssel |
ZLGBHUVDZCSPPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)F)C(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


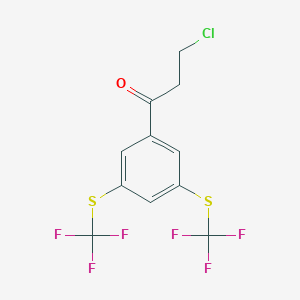


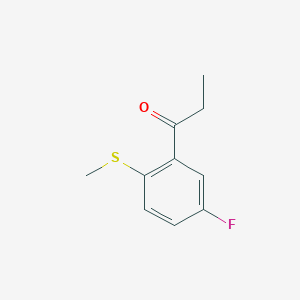
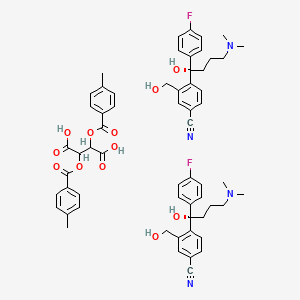
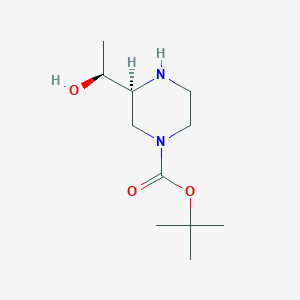

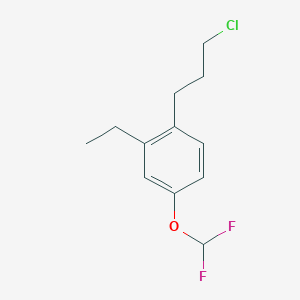
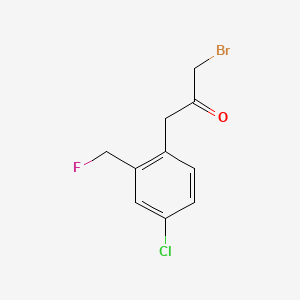
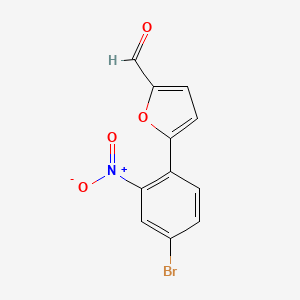

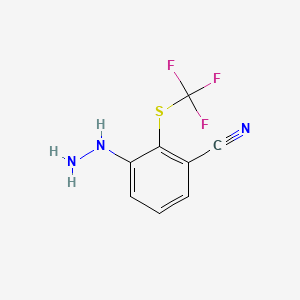
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)
